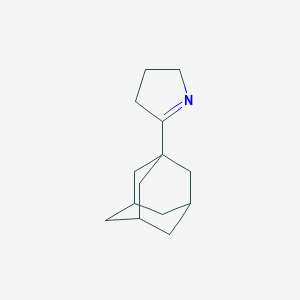
5-(1-adamantyl)-3,4-dihydro-2H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-adamantyl)-3,4-dihydro-2H-pyrrole is a compound that features a unique structure combining the adamantane moiety with a pyrroline ring. Adamantane is a polycyclic hydrocarbon known for its diamond-like structure, while pyrroline is a five-membered ring containing one nitrogen atom. This combination results in a compound with interesting chemical and physical properties, making it a subject of study in various fields of science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-adamantyl)-3,4-dihydro-2H-pyrrole typically involves the reaction of adamantyl derivatives with pyrroline precursors. One common method includes the reduction of 1-adamantyl ketones followed by cyclization to form the pyrroline ring. The reaction conditions often involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) and cyclization catalysts.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions: 5-(1-adamantyl)-3,4-dihydro-2H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding adamantyl-pyrroline oxides.
Reduction: Reduction reactions can further modify the pyrroline ring or the adamantyl group.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrroline ring or adamantyl moiety are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Substitution reactions often involve halogenating agents like bromine (Br2) or chlorine (Cl2) and nucleophiles such as amines or alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adamantyl-pyrroline oxides, while substitution can produce various functionalized derivatives.
科学的研究の応用
Medicinal Chemistry
1.1 Antimicrobial Activity
Research indicates that derivatives of adamantyl compounds, including 5-(1-adamantyl)-3,4-dihydro-2H-pyrrole, exhibit promising antimicrobial properties. A study synthesized a series of N′-heteroarylidene-1-adamantylcarbohydrazides, which demonstrated significant activity against both Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans . The structure-activity relationship (SAR) studies suggest that modifications to the adamantyl core can enhance antimicrobial efficacy.
1.2 Antimalarial Properties
The compound is also being investigated for its potential antimalarial activity. Research on similar pyrrole-based compounds has shown that structural modifications can lead to increased potency against Plasmodium falciparum, the malaria-causing parasite. The synthesis of various pyrrole derivatives has been linked to improved biological activities, indicating that this compound could be a candidate for further exploration in antimalarial drug development .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of the adamantyl group is believed to enhance lipophilicity and cellular uptake, which are critical factors in drug design. Studies have shown that modifications at the nitrogen and carbon positions of the pyrrole ring can significantly affect the compound's biological activity .
Material Science Applications
3.1 Polymer Chemistry
This compound can be utilized in polymer synthesis due to its unique chemical structure. The compound's ability to participate in polymerization reactions makes it valuable for creating new materials with tailored properties. For instance, incorporating adamantyl groups into polymers can enhance thermal stability and mechanical strength .
3.2 Sensor Development
The compound has potential applications in sensor technology. Its unique electronic properties allow it to be used in the development of chemosensors for detecting various analytes. Research into similar pyrrole derivatives has shown their effectiveness in sensing applications due to their responsiveness to environmental changes .
Case Studies
作用機序
The mechanism of action of 5-(1-adamantyl)-3,4-dihydro-2H-pyrrole involves its interaction with specific molecular targets and pathways. The adamantyl group is known to enhance the lipophilicity of the compound, allowing it to interact with lipid membranes and proteins. The pyrroline ring can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways.
類似化合物との比較
1-Adamantylamine: Similar in structure but with an amine group instead of a pyrroline ring.
1-Adamantylmethanol: Contains a hydroxyl group instead of a pyrroline ring.
2-(1-Adamantyl)-1H-imidazole: Features an imidazole ring instead of a pyrroline ring.
Uniqueness: 5-(1-adamantyl)-3,4-dihydro-2H-pyrrole is unique due to the combination of the adamantyl moiety and the pyrroline ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry.
特性
CAS番号 |
180258-71-3 |
|---|---|
分子式 |
C14H21N |
分子量 |
203.32 g/mol |
IUPAC名 |
5-(1-adamantyl)-3,4-dihydro-2H-pyrrole |
InChI |
InChI=1S/C14H21N/c1-2-13(15-3-1)14-7-10-4-11(8-14)6-12(5-10)9-14/h10-12H,1-9H2 |
InChIキー |
UJTBQGPWLGJKKB-UHFFFAOYSA-N |
SMILES |
C1CC(=NC1)C23CC4CC(C2)CC(C4)C3 |
正規SMILES |
C1CC(=NC1)C23CC4CC(C2)CC(C4)C3 |
同義語 |
2H-Pyrrole, 3,4-dihydro-5-tricyclo[3.3.1.13,7]dec-1-yl- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















